molecular formula C17H16N4O8 B11553728 N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11553728
M. Wt: 404.3 g/mol
InChI Key: UGNNKYAEQJODLO-GIJQJNRQSA-N
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Description

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 2,4-dimethoxy-5-nitrobenzaldehyde and 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted hydrazides .

Scientific Research Applications

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form covalent bonds with biological macromolecules, leading to alterations in their function. This interaction can affect various cellular pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N4O8

Molecular Weight

404.3 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H16N4O8/c1-27-15-8-16(28-2)13(21(25)26)7-11(15)9-18-19-17(22)10-29-14-6-4-3-5-12(14)20(23)24/h3-9H,10H2,1-2H3,(H,19,22)/b18-9+

InChI Key

UGNNKYAEQJODLO-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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